molecular formula C15H18BNO2 B1400516 5-Quinolineboronic Acid Pinacol Ester CAS No. 1021868-08-5

5-Quinolineboronic Acid Pinacol Ester

Cat. No.: B1400516
CAS No.: 1021868-08-5
M. Wt: 255.12 g/mol
InChI Key: YXRNJSUZRJEHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Quinolineboronic Acid Pinacol Ester is an organoboron compound that features a quinoline ring attached to a boronic ester group

Biochemical Analysis

Biochemical Properties

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration. This compound interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. For instance, it can be used in the borylation of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Additionally, it participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility and importance in synthetic organic chemistry.

Molecular Mechanism

At the molecular level, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, the compound’s ability to form stable complexes with transition metals enables it to participate in catalytic reactions, further influencing biochemical processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The compound’s interactions with enzymes such as those involved in the hydroboration and borylation reactions are particularly noteworthy

Transport and Distribution

Within cells and tissues, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function For example, the compound may localize to the mitochondria, where it can influence metabolic processes and energy production

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Quinolineboronic Acid Pinacol Ester typically involves the borylation of quinoline derivatives. One common method is the palladium-catalyzed cross-coupling reaction between a quinoline halide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Quinolineboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate.

Major Products

    Oxidation: Quinoline boronic acid.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the halide used in the reaction.

Scientific Research Applications

5-Quinolineboronic Acid Pinacol Ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Quinolineboronic Acid Pinacol Ester is unique due to its quinoline ring structure, which imparts specific electronic and steric properties that can influence its reactivity and applications. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-5-9-13-11(12)7-6-10-17-13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRNJSUZRJEHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021868-08-5
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Quinolineboronic Acid Pinacol Ester
Reactant of Route 2
Reactant of Route 2
5-Quinolineboronic Acid Pinacol Ester
Reactant of Route 3
Reactant of Route 3
5-Quinolineboronic Acid Pinacol Ester
Reactant of Route 4
Reactant of Route 4
5-Quinolineboronic Acid Pinacol Ester
Reactant of Route 5
Reactant of Route 5
5-Quinolineboronic Acid Pinacol Ester
Reactant of Route 6
Reactant of Route 6
5-Quinolineboronic Acid Pinacol Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.